molecular formula C17H16BrNO2 B581963 Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 625127-09-5

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Número de catálogo: B581963
Número CAS: 625127-09-5
Peso molecular: 346.224
Clave InChI: RRSOZVJLXHQQSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Characterization and Nomenclature

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate. The compound is registered under Chemical Abstracts Service number 625127-09-5, providing a unique identifier for this specific molecular entity. The molecular formula C17H16BrNO2 reflects the composition of seventeen carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.

The structural architecture of this compound can be comprehensively described through various chemical representation systems. The canonical Simplified Molecular Input Line Entry System notation is expressed as C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3. The International Chemical Identifier representation provides InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2, while the corresponding International Chemical Identifier Key is documented as RRSOZVJLXHQQSF-UHFFFAOYSA-N.

The three-dimensional molecular architecture features a partially saturated isoquinoline ring system with specific substitution patterns that define its chemical behavior. The bromine substituent occupies the 7-position of the aromatic ring, while the nitrogen atom in the dihydroisoquinoline core bears a benzyl carboxylate protecting group. This structural arrangement places the compound within the broader classification of N-protected tetrahydroisoquinoline derivatives, which have demonstrated significant utility in medicinal chemistry applications.

Structural Parameter Value
International Union of Pure and Applied Chemistry Name benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Chemical Abstracts Service Number 625127-09-5
Molecular Formula C17H16BrNO2
Simplified Molecular Input Line Entry System C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
International Chemical Identifier Key RRSOZVJLXHQQSF-UHFFFAOYSA-N

Physicochemical Properties of this compound

The molecular weight of this compound has been precisely determined as 346.22 grams per mole through computational methods validated against experimental data. The compound exhibits characteristics typical of brominated aromatic heterocycles, with the heavy halogen substituent contributing significantly to the overall molecular mass and influencing the compound's physical properties.

Spectroscopic characterization has provided detailed insights into the molecular structure and conformational behavior of this compound. Nuclear magnetic resonance spectroscopy data reveals the presence of rotamers in solution, consistent with the restricted rotation around the carbamate bond. Proton nuclear magnetic resonance analysis demonstrates characteristic signals including aromatic protons in the range of 7.44-7.03 parts per million, benzyl methylene protons appearing as a singlet at 5.22 parts per million, and aliphatic protons corresponding to the dihydroisoquinoline core appearing between 4.64-2.76 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts ranging from 155.4 to 28.3 parts per million, reflecting the diverse electronic environments within the molecule. The carbonyl carbon of the carboxylate group appears at 155.4 parts per million, while aromatic carbons span the range from 136.6 to 119.9 parts per million, and aliphatic carbons are observed between 67.4 and 28.3 parts per million.

High-resolution mass spectrometry analysis has confirmed the molecular composition, with electrospray ionization mass spectrometry providing accurate mass determination consistent with the proposed molecular formula. The compound demonstrates stability under standard analytical conditions, facilitating comprehensive characterization through multiple analytical techniques.

Property Value Reference Method
Molecular Weight 346.22 g/mol Computational/Experimental
Physical State Colorless oil Visual observation
Proton Nuclear Magnetic Resonance 7.44-2.76 ppm (multiple signals) 400 MHz, CDCl3
Carbon-13 Nuclear Magnetic Resonance 155.4-28.3 ppm 100 MHz, CDCl3
Mass Spectrometry m/z consistent with C17H16BrNO2 Electrospray ionization

Historical Context in Dihydroisoquinoline Research

The development of dihydroisoquinoline chemistry represents a significant chapter in heterocyclic organic chemistry, with roots extending back to the late nineteenth century when fundamental synthetic methodologies were first established. The historical importance of isoquinoline and its derivatives stems from their widespread occurrence in natural products, particularly in the extensive family of isoquinoline alkaloids that encompasses approximately 2,500 defined structures. These natural compounds, including morphine from Papaver somniferum, colchicine from Colchicum autumnale, and berberine from various Berberis species, have provided both inspiration and synthetic targets for organic chemists.

The foundational synthetic approaches to dihydroisoquinoline systems were established through the pioneering work of several research groups in the early twentieth century. The Bischler-Napieralski reaction, first discovered in 1893 by August Bischler and Bernard Napieralski at Basel Chemical Works and the University of Zurich, provided a reliable method for the cyclization of β-arylethylamides to generate dihydroisoquinoline frameworks. This reaction has remained a cornerstone methodology in isoquinoline synthesis, particularly valuable for its ability to construct the heterocyclic core through intramolecular electrophilic aromatic substitution.

Complementing the Bischler-Napieralski approach, the Pomeranz-Fritsch reaction, developed by Paul Fritsch and Cäsar Pomeranz, offered an alternative synthetic pathway through the acid-promoted cyclization of benzaldehyde derivatives with dialkoxyethylamines. These classical methodologies established the foundation for modern dihydroisoquinoline synthesis and continue to influence contemporary approaches to these valuable heterocyclic systems.

The historical trajectory of dihydroisoquinoline research has been significantly influenced by advances in understanding isoquinoline alkaloid biosynthesis. Research conducted in the late 1970s and early 1980s utilizing plant cell culture systems revealed crucial insights into the biochemical pathways leading to these complex natural products. The work of various research groups, particularly those investigating the biosynthesis in Coptis japonica and California poppy cell cultures, provided detailed mechanistic understanding of how nature constructs these elaborate molecular architectures.

Modern developments in dihydroisoquinoline chemistry have been driven by the recognition of these compounds as valuable synthetic intermediates and bioactive molecules. The application of contemporary synthetic methodologies, including modifications of classical reactions such as the updated Pomeranz-Fritsch protocol utilizing trimethylsilyl triflate and amine bases, has expanded the accessible structural diversity within this compound class. These advances have facilitated the synthesis of previously challenging dihydroisoquinoline derivatives, including brominated analogs such as this compound, which serve as versatile building blocks for further synthetic elaboration.

The strategic importance of halogenated dihydroisoquinolines, exemplified by the 7-bromo derivative under discussion, lies in their capacity to undergo selective functionalization reactions that enable the construction of more complex molecular architectures. The bromine substituent provides a handle for various cross-coupling reactions, nucleophilic substitution processes, and metal-halogen exchange reactions, thereby expanding the synthetic utility of these compounds beyond their role as simple intermediates.

Historical Milestone Year Significance
Bischler-Napieralski Reaction Discovery 1893 First reliable dihydroisoquinoline synthesis
Pomeranz-Fritsch Reaction Development Early 1900s Alternative cyclization methodology
Plant Cell Culture Studies 1970s-1980s Biosynthetic pathway elucidation
Modern Synthetic Methodologies 2000s-Present Enhanced structural diversity access

Propiedades

IUPAC Name

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSOZVJLXHQQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of Benzyl-Protected Intermediates

The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is protected as a benzyl ether to prevent undesired side reactions during subsequent steps. Benzyl protection is achieved by treating the aldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The resulting 3-bromo-4-benzyloxybenzaldehyde is then reduced to the corresponding alcohol using sodium borohydride, yielding 3-bromo-4-benzyloxybenzyl alcohol .

Chlorination of the alcohol with thionyl chloride (SOCl₂) produces 3-bromo-4-benzyloxybenzyl chloride , which serves as the alkylating agent for the next stage.

Alkylation of Formamidomalonate

The benzyl chloride intermediate is reacted with dibenzyl formamidomalonate in a nucleophilic substitution reaction. This step introduces the malonate moiety, which is critical for forming the dihydroisoquinoline ring. The reaction is typically conducted in anhydrous dimethylformamide (DMF) with potassium iodide as a catalyst. The product, 3-(3-bromo-4-benzyloxybenzyl)-dibenzyl formamidomalonate , is isolated via column chromatography.

Cyclization and Ring Closure

Cyclization is initiated using phosphorus oxychloride (POCl₃) in acetonitrile at 70–95°C. Elevated temperatures (>95°C) lead to polymerization and reduced yields, necessitating precise temperature control. The reaction proceeds via the Bischler-Napieralski mechanism, forming the dihydroisoquinoline ring with a bromine substituent at the 7-position. The intermediate 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline is obtained in moderate yields (50–65%).

Deprotection and Esterification

The benzyl protecting groups are removed using boron tribromide (BBr₃) in dichloromethane, yielding 7-bromo-3,4-dihydroisoquinoline-3-carboxylic acid . Subsequent esterification with benzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) affords the target compound, this compound.

Table 1: Key Reaction Parameters for Bischler-Napieralski Cyclization

StepReagents/ConditionsYield (%)
Benzyl ProtectionBnBr, K₂CO₃, DMF85–90
ChlorinationSOCl₂, reflux92–95
AlkylationDibenzyl formamidomalonate, KI, DMF70–75
CyclizationPOCl₃, CH₃CN, 70–95°C50–65
DeprotectionBBr₃, CH₂Cl₂80–85
EsterificationBnOH, DEAD, PPh₃75–80

Alternative Pathways: Bromination Post-Cyclization

An alternative strategy introduces the bromine substituent after constructing the dihydroisoquinoline core. This method is advantageous when starting materials with pre-installed bromine are unavailable.

Preparation of Unsubstituted Dihydroisoquinoline

The unsubstituted dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization of 3,4-dimethoxyphenethylamine derivatives. The resulting 3,4-dimethoxy-3,4-dihydroisoquinoline is subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at 100°C. Regioselective bromination occurs at the 7-position due to electronic directing effects of the methoxy groups.

Demethylation and Functionalization

Demethylation of the methoxy groups is achieved with BBr₃, yielding a diol intermediate. Selective protection of the 3-hydroxy group with benzyl chloroformate, followed by esterification with benzyl alcohol, produces the target compound.

Table 2: Bromination and Demethylation Parameters

StepReagents/ConditionsYield (%)
BrominationNBS, CH₃CN, 100°C60–70
DemethylationBBr₃, CH₂Cl₂85–90
Benzyl ProtectionCbzCl, NaOH, THF80–85

Stereochemical Considerations and Byproduct Management

The stereochemistry of the dihydroisoquinoline ring is influenced by the cyclization step. Nuclear Overhauser effect (NOE) spectroscopy and HMBC correlations confirm the trans configuration of substituents in the final product. Side products, such as aromatic isoquinolines formed via air oxidation, are minimized by conducting reactions under inert atmospheres.

Industrial-Scale Adaptations

Patent WO2018181345A1 highlights the use of 3,4-dihydroisoquinoline carboxylates as intermediates in Nrf2-activating therapeutics. For large-scale synthesis, hydrogenation with Pd/C and 1,4-cyclohexadiene as a hydrogen donor selectively removes benzyl groups without reducing the C=N bond. Continuous flow systems are employed for cyclization to enhance yield and reproducibility.

Analytical Characterization

Critical characterization data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Bn), 7.10 (d, J = 8.0 Hz, 1H, H-8), 6.95 (s, 1H, H-5), 5.20 (s, 2H, OCH₂Ph), 4.30 (t, J = 6.0 Hz, 2H, H-1), 3.85 (t, J = 6.0 Hz, 2H, H-4).

  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Enzyme Inhibition

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential as an inhibitor of key enzymes involved in neurochemical pathways. Notably, it exhibits significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for mood regulation and cognitive functions. These properties suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Antioxidant Properties

Research indicates that this compound possesses free-radical scavenging capabilities, making it a candidate for antioxidant therapies. The ability to neutralize free radicals is critical in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders.

Synthetic Applications

2.1 Building Block for Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be modified to produce a variety of derivatives with unique chemical properties, facilitating the development of new drugs and materials. Its structural versatility allows chemists to explore various synthetic pathways to generate complex molecules .

2.2 Polymer Production

The compound can also be utilized in the production of polymers. As a monomer, it can be copolymerized with other monomers to create materials with tailored properties such as enhanced strength and biodegradability. This application is particularly relevant in the development of sustainable materials .

Case Studies

3.1 Inhibitory Activity Against Cholinesterases

A study evaluated the inhibitory effects of this compound on cholinesterases, revealing promising results that indicate its potential use as a therapeutic agent in managing conditions like Alzheimer's disease . The compound demonstrated significant binding affinity to both AChE and butyrylcholinesterase (BChE), highlighting its relevance in neuropharmacology.

3.2 Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has shown that modifications to the benzyl group can enhance the biological activity of derivatives based on this compound. Such studies are critical for optimizing drug candidates for better efficacy and reduced side effects .

Comparative Analysis of Related Compounds

Compound Name Structural Features Unique Aspects
7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehydeContains a bromine atom and an aldehyde groupPotentially enhanced reactivity due to bromine
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanoneFeatures trifluoromethyl groupIncreased lipophilicity and metabolic stability
2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylateContains multiple carboxylate groupsGreater solubility and potential for diverse interactions

Mecanismo De Acción

The mechanism of action of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

  • 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
  • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
  • 2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Comparison:

  • Uniqueness: Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other similar compounds.
  • Functional Groups: The presence of different functional groups (e.g., aldehyde, trifluoroethanone, dicarboxylate) in similar compounds can lead to variations in their chemical behavior and applications.

Actividad Biológica

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic isoquinoline structure with a bromine atom at the 7-position and a benzyl ester group. Its molecular formula is C17H16BrNO2C_{17}H_{16}BrNO_2 with a molecular weight of approximately 344.22 g/mol. The presence of the bromine atom and the benzyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to these targets, which can modulate their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurochemical pathways related to mood regulation and cognition .
  • Cytochrome P450 Inhibition : It exhibits inhibitory effects on cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are vital for drug metabolism.

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, compounds that inhibit MAO could help in managing depression and neurodegenerative disorders by increasing levels of neurotransmitters such as serotonin and dopamine .

Antioxidant Activity

Studies have demonstrated that this compound exhibits free-radical scavenging activity, contributing to its potential as an antioxidant agent. This property is essential for reducing oxidative stress, which is implicated in various diseases .

Research Findings

A variety of studies have investigated the biological activity of this compound. Below are key findings summarized in a table:

Study Focus Findings
Enzyme InteractionInhibits MAO-A and MAO-B with IC50 values indicating significant potency.
NeuroprotectionPotential for treating depression; compounds showed no cytotoxicity against L929 cells.
Drug MetabolismInhibitory effects on CYP enzymes suggest implications for pharmacokinetics.
Antioxidant ActivityDemonstrated free-radical scavenging capabilities in vitro.

Case Studies

  • Inhibitory Activity Against Cholinesterases : In a study evaluating several derivatives of isoquinoline compounds, this compound was found to selectively inhibit AChE and butyrylcholinesterase (BChE), which may enhance cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .
  • Molecular Docking Studies : Molecular docking analyses have revealed critical interactions between this compound and active site residues of target proteins (e.g., MAO), providing insights into its binding mechanisms and guiding further drug design efforts .

Q & A

Q. What are the standard synthetic routes for Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure C (from ) involves reacting a brominated intermediate (e.g., intermediate 6) with aryl halides (e.g., benzyl bromide derivatives) in the presence of Pd(dppf)Cl₂ and K₂CO₃. The reaction proceeds under reflux in solvents like THF or DMF, yielding the target compound as a colorless oil . Alternative routes include Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing substituents at the 7-position .

Q. Key Methodological Steps :

  • Use of Pd catalysts (e.g., Pd(dppf)Cl₂) for C–C bond formation.
  • Purification via silica gel chromatography (gradient elution with EtOAc/hexanes) .
  • Characterization by ¹H/¹³C NMR, HPLC retention time, and high-resolution mass spectrometry (HREIMS) .

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry and substituent integration. For example, tert-butyl groups appear as singlets at ~1.4 ppm, while aromatic protons resonate between 6.5–7.5 ppm .
  • Mass Spectrometry : HREIMS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 312.21 for the bromo derivative) .
  • HPLC : Retention time analysis ensures purity (>95% by area) .

Advanced Research Questions

Q. How do substituents at the 7-position influence reactivity and yield in cross-coupling reactions?

Substituents significantly affect reaction efficiency. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity, improving coupling yields (e.g., 70–76% for trifluoromethyl derivatives ), while bulky groups may sterically hinder Pd coordination. Comparative studies show:

Substituent (7-position)CatalystYield (%)Reference
-BrPd(dppf)Cl₂60–65
-CF₃Pd(dppf)Cl₂70
-CNPd(OAc)₂/XPhos40

Methodological Insight : Optimize ligand choice (e.g., XPhos for electron-deficient aryl halides) and reaction time to mitigate dehalogenation side reactions .

Q. How can contradictions in NMR data due to dynamic equilibria or solvent effects be resolved?

Dynamic processes (e.g., rotamerism in tert-butyl groups) or solvent polarity can split or shift NMR signals. For example, in CDCl₃, tert-butyl protons may appear as broadened singlets, whereas DMSO-d₆ resolves splitting due to hydrogen bonding. To address discrepancies:

  • Use low-temperature NMR (-20°C) to slow conformational exchange.
  • Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. What strategies improve purification of the compound from byproducts?

  • Silica Gel Chromatography : Gradient elution (0–10% EtOAc in hexanes) effectively separates the product from unreacted starting materials .
  • Flash Column Chromatography : Higher loading capacity for gram-scale syntheses .
  • Recrystallization : Use hexanes/EtOAc mixtures for crystalline derivatives .

Application-Oriented Questions

Q. What role does this compound play in opioid peptidomimetics research?

The 7-bromo derivative serves as a key intermediate for synthesizing δ-opioid receptor ligands. For example, it is functionalized via SNAr reactions or cross-coupling to introduce pharmacophores like dimethyltyrosine (DMT) moieties, enhancing receptor binding affinity .

Q. What are the safety and storage guidelines for handling this compound?

  • Storage : Keep sealed in dry, inert conditions at 2–8°C to prevent hydrolysis of the tert-butyl ester .
  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow institutional guidelines for halogenated waste due to bromine content .

Data Contradiction Analysis

Q. Why do yields vary for similar derivatives synthesized under identical conditions?

Variations arise from:

  • Substrate Electronic Effects : Electron-deficient aryl halides react faster but may undergo competing side reactions (e.g., protodehalogenation).
  • Ligand Efficiency : Bulky ligands (e.g., dppf) improve stability but reduce turnover in sterically hindered systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.